Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15625508
InChI: InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-12-8-7-9-13-22)32-28(24)21-11-10-14-23(15-21)34(37)38/h7-18,27,31H,1-6H3
SMILES:
Molecular Formula: C30H32N4O6
Molecular Weight: 544.6 g/mol

Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate

CAS No.:

Cat. No.: VC15625508

Molecular Formula: C30H32N4O6

Molecular Weight: 544.6 g/mol

* For research use only. Not for human or veterinary use.

Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate -

Specification

Molecular Formula C30H32N4O6
Molecular Weight 544.6 g/mol
IUPAC Name dipropan-2-yl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate
Standard InChI InChI=1S/C30H32N4O6/c1-17(2)39-29(35)25-19(5)31-20(6)26(30(36)40-18(3)4)27(25)24-16-33(22-12-8-7-9-13-22)32-28(24)21-11-10-14-23(15-21)34(37)38/h7-18,27,31H,1-6H3
Standard InChI Key ZYFPRCLTLBNQEG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CN(N=C2C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C

Introduction

Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C30H32N4O6. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a dihydropyridine core with a pyrazole ring and a nitrophenyl group, contributing to its unique chemical properties and potential therapeutic applications.

Synthesis

The synthesis of Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. A common method includes the condensation of diisopropyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate with phenylhydrazine under acidic conditions to form the pyrazole ring. Industrial production may utilize continuous flow reactors and automated systems to enhance efficiency and yield.

Biological Activities and Applications

Research indicates that Diisopropyl 2,6-dimethyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate exhibits potential biological activities, including antimicrobial and anticancer properties. The mechanism of action likely involves interactions with specific molecular targets, such as enzymes and receptors, which modulate various biochemical pathways. The nitrophenyl group may participate in electron transfer reactions, while the pyrazole ring interacts with biological targets, influencing cellular processes like inflammation and apoptosis.

Research Findings and Future Directions

Studies on this compound focus on its interaction with enzymes and receptors. The compound's unique structure makes it an interesting subject for research in organic synthesis and pharmacology. Further studies are needed to explore its solubility and reactivity in various solvents, which are essential for its application in pharmaceutical formulations.

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